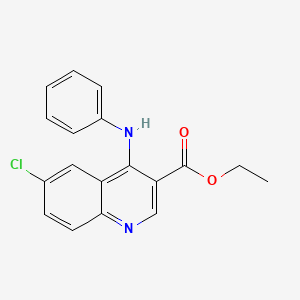

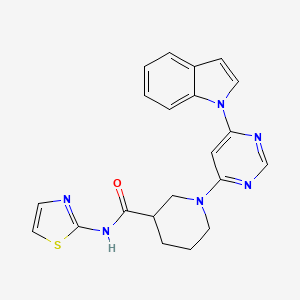

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

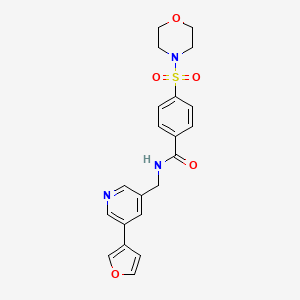

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are important compounds due to their variety of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives like this compound often involves base-catalyzed Friedlander condensations of o-aminobenzophenones . The synthesis can be achieved in two steps, initially obtaining ethyl-2-oxoquinoline-3-carboxylates, which are then reacted with POCl3 to obtain 2-chloroquinoline-3-carboxylates .Molecular Structure Analysis

In the molecular structure of this compound, there is an intramolecular C—H O hydrogen bond forming an S(6) graph-set motif. The molecule is essentially planar with the mean plane of the ethyl acetate group making a dihedral angle of 5.02 (3) with the ethyl 6-chloro-2-ethoxyquinoline mean plane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedlander condensations and reactions with POCl3 . Other reactions that have been used in the synthesis of quinoline derivatives include reactions involving metal salts, Lewis acids, and Brønsted acid catalysts .科学的研究の応用

Synthesis and Chemical Transformations

Regioselective SNAr Reactions : Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate, among other poly-halo-quinoline-3-carboxylates, can undergo highly regioselective substitution reactions to form various substituted products. These reactions are notable for their mild conditions and moderate to excellent yields (Zhao & Zhou, 2010).

Novel Synthesis Routes : Innovative methods for synthesizing derivatives of this compound have been developed. For instance, an unexpected direct synthesis from chlorotrimethylsilane-promoted reactions has been disclosed (Li et al., 2020).

Friedländer Synthesis Applications : The compound has applications in Friedländer synthesis, which is a method for preparing quinolines. Such synthetic strategies are crucial in developing novel quinoline compounds for various scientific purposes (Degtyarenko et al., 2007).

Applications in Photovoltaics and Materials Science

Photovoltaic Properties : this compound derivatives have been studied for their photovoltaic properties. They demonstrate potential in organic–inorganic photodiode fabrication, indicating their role in developing new energy materials (Zeyada et al., 2016).

Structural and Optical Properties : Investigations into the structural and optical properties of thin films made from derivatives of this compound contribute to a better understanding of their potential applications in electronics and optoelectronics (Zeyada et al., 2016).

Biomedical and Pharmaceutical Research

Antibacterial Activities : Derivatives of this compound have been synthesized and tested for antibacterial activities. This exploration underscores their potential in developing new antimicrobial agents (Nahas & Abdel-Hafez, 2005).

Synthesis of Metabolites : Research into the synthesis of metabolites of this compound derivatives provides insights into their potential applications in drug development and pharmacology (Mizuno et al., 2006).

作用機序

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known to exhibit a wide range of biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .

Mode of Action

It’s known that quinoline derivatives interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Given the broad range of activities associated with quinoline derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Based on the known activities of quinoline derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .

特性

IUPAC Name |

ethyl 4-anilino-6-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)15-11-20-16-9-8-12(19)10-14(16)17(15)21-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRALDYPDFHHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2798258.png)

![N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2798259.png)

![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2798263.png)

![Ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2798269.png)

![2-(carbamoylmethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2798271.png)

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)